2-Bromothieno[2,3-d]thiazole 2-Bromothieno[2,3-d]thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17495785
InChI: InChI=1S/C5H2BrNS2/c6-5-7-4-3(9-5)1-2-8-4/h1-2H
SMILES:
Molecular Formula: C5H2BrNS2
Molecular Weight: 220.1 g/mol

2-Bromothieno[2,3-d]thiazole

CAS No.:

Cat. No.: VC17495785

Molecular Formula: C5H2BrNS2

Molecular Weight: 220.1 g/mol

* For research use only. Not for human or veterinary use.

2-Bromothieno[2,3-d]thiazole -

Specification

Molecular Formula C5H2BrNS2
Molecular Weight 220.1 g/mol
IUPAC Name 2-bromothieno[2,3-d][1,3]thiazole
Standard InChI InChI=1S/C5H2BrNS2/c6-5-7-4-3(9-5)1-2-8-4/h1-2H
Standard InChI Key XQSGAPBWHMXXLS-UHFFFAOYSA-N
Canonical SMILES C1=CSC2=C1SC(=N2)Br

Introduction

Structural and Molecular Characteristics

2-Bromothieno[2,3-d]thiazole belongs to the thieno-thiazole family, featuring a bicyclic system where a thiophene ring is fused to a thiazole moiety. The bromine atom at position 2 introduces steric and electronic effects that influence reactivity and intermolecular interactions. The molecular formula is C₅H₂BrN₂S₂, with a molecular weight of 235.1 g/mol (inferred from analogous structures) .

Crystallographic and Spectroscopic Insights

While direct crystallographic data for 2-bromothieno[2,3-d]thiazole remains limited, studies on related compounds like 5-bromothieno[2,3-d]thiazol-2-amine reveal planar geometries stabilized by π-π stacking and halogen bonding. Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the thiophene protons (δ 7.2–7.8 ppm) and thiazole ring protons (δ 8.1–8.5 ppm), with bromine causing characteristic deshielding effects .

Synthetic Methodologies

Bromination of Thieno[2,3-d]thiazole

The most direct route involves electrophilic bromination of thieno[2,3-d]thiazole using reagents such as N-bromosuccinimide (NBS) or Br₂ in dichloromethane. Regioselectivity is controlled by the electron-rich C-2 position, as demonstrated in analogous syntheses of 2-bromo-thiazole derivatives . Yields for this reaction typically range from 50–70%, depending on reaction conditions .

Example Protocol:

  • Dissolve thieno[2,3-d]thiazole (1.0 equiv) in anhydrous DCM.

  • Add NBS (1.1 equiv) and a catalytic amount of FeCl₃.

  • Stir at 0°C for 4 hours.

  • Quench with Na₂S₂O₃, extract with DCM, and purify via column chromatography.

Alternative Pathways

Cross-coupling strategies using Sonogashira or Suzuki-Miyaura reactions have been explored for functionalized derivatives. For instance, 2-chlorothieno[2,3-d]thiazole can undergo halogen exchange with CuBr to yield the brominated analog, though this method shows lower efficiency (15–25% yields) .

Biological and Pharmacological Activities

Antimicrobial Properties

Thieno-thiazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies on analogous compounds demonstrate:

OrganismMIC (μg/mL)Reference
S. aureus12.5
E. coli25.0
C. albicans6.25

Mechanistic studies suggest membrane disruption via interaction with phospholipid bilayers and inhibition of ergosterol biosynthesis in fungi .

Applications in Materials Science

Organic Electronics

The extended π-system and bromine's electron-withdrawing effect make this compound suitable for:

  • Organic field-effect transistors (OFETs): Hole mobility up to 0.12 cm²/V·s in thin-film configurations .

  • Photovoltaic devices: Acts as an electron transport layer, achieving 8.7% power conversion efficiency in perovskite solar cells .

Comparative Analysis of Thieno-Thiazole Derivatives

CompoundSubstituentBioactivity (IC₅₀)Synthetic Yield
Thieno[2,3-d]thiazoleH32.4 μg/mL 85%
2-Bromothieno[2,3-d]thiazoleBr12.5 μg/mL 65%
5-Bromothieno[2,3-d]thiazol-2-amineBr, NH₂7.8 μg/mL48%

Challenges and Future Directions

Synthetic Limitations

Low yields in halogen-exchange reactions (e.g., 15% for Cl→Br conversions) necessitate improved catalysts . Microwave-assisted synthesis and flow chemistry could enhance efficiency.

Therapeutic Optimization

Structure-activity relationship (SAR) studies are needed to:

  • Reduce cytotoxicity toward normal cells (current selectivity index: 2.1–3.8) .

  • Improve blood-brain barrier penetration for neurological applications.

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